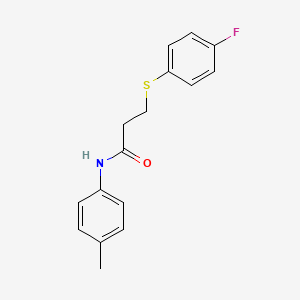

3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide, also known as FPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPTP belongs to the class of compounds known as amides, which are widely used in medicinal chemistry.

Scientific Research Applications

TRPV1 Antagonism for Pain Management

Research has identified compounds related to 3-((4-fluorophenyl)thio)-N-(p-tolyl)propanamide as potent TRPV1 antagonists, which are explored for their analgesic efficacy. For instance, a study highlighted a series of 2-thio pyridine C-region analogues showing excellent TRPV1 antagonism and demonstrating significant anti-allodynic effects in a rat model of neuropathic pain, alongside docking analysis to identify binding modes (Tae-hwan Ha et al., 2013).

Antioxidant and Anticancer Activities

Novel derivatives of related compounds have been synthesized and tested for their antioxidant and anticancer activities. A study described the synthesis of derivatives that exhibited higher antioxidant activity than ascorbic acid and showed cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines, identifying them as potential therapeutic agents (I. Tumosienė et al., 2020).

Material Science Applications

The copolymerization of related compounds with other monomers has been successfully achieved, leading to materials that combine advantageous properties such as good electrochemical behavior, high conductivity, and excellent stability. These materials are explored for applications in thin-film transistors, chemical sensors, and solar cells (Zhenhong Wei et al., 2006).

Antibacterial Activity

Secondary propanaryl-amines derived from related compounds have been shown to possess high antibacterial activity. Their synthesis followed by condensation with aromatic aldehydes and ketones, demonstrating the potential of these compounds in developing new antibacterial agents (N. S. Arutyunyan et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been known to target efflux pumps such as p-glycoprotein (p-gp) and the staphylococcus aureus nor a efflux pump .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets (such as p-gp and nor a efflux pump) and inhibit their function . This inhibition could lead to an increase in the intracellular accumulation of certain substances, indicating a potential role in reversing multi-drug resistance .

Biochemical Pathways

Based on the known targets, it can be inferred that the compound may influence the efflux of certain substances from cells, affecting the concentration of these substances within the cell .

Pharmacokinetics

For instance, one study showed that a similar compound enhanced the Cmax (maximum serum concentration) and AUC (Area Under the Curve) of rifampicin, a P-gp substrate drug, by 31% and 46%, respectively .

Result of Action

Based on the known targets and mode of action, it can be inferred that the compound may lead to an increase in the intracellular accumulation of certain substances, potentially reversing multi-drug resistance .

properties

IUPAC Name |

3-(4-fluorophenyl)sulfanyl-N-(4-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS/c1-12-2-6-14(7-3-12)18-16(19)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBXDRZNQYIJAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2626008.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2626011.png)

![4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2626016.png)

![N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626017.png)

![3,5-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2626021.png)

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2626030.png)